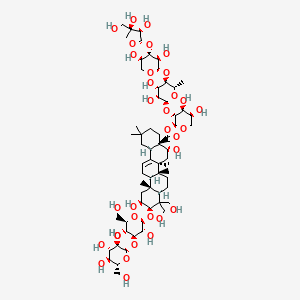

Platycodin D2

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Intricacies of Platycodin D2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying molecular mechanisms of Platycodin D2, a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical Structure and Properties

This compound is a complex glycoside belonging to the oleanane-type pentacyclic triterpenoid saponins. Its chemical structure is characterized by a sapogenin core, platycodigenin, linked to two sugar chains.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆₃H₁₀₂O₃₃ | [1][2][3][4] |

| Molecular Weight | 1387.48 g/mol | [1][3] |

| IUPAC Name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [2] |

| SMILES String | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--[C@]34CCC(C[C@H]3C5=CC[C@H]6--INVALID-LINK--C)(CC[C@@H]7[C@@]6(C--INVALID-LINK--CO)O[C@H]8--INVALID-LINK--CO)O)O)O)O)C)C)(C)C)O)O)O)O">C@@HO[C@H]9--INVALID-LINK--O)O[C@H]1--INVALID-LINK--(CO)O)O">C@@HO | [2] |

| CAS Number | 66663-90-9 | [1][3] |

| Type of Compound | Triterpenoid Saponin | [3][4] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Platycodon grandiflorum is a multi-step process involving extraction and chromatographic separation.

A general procedure involves the following steps:

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with an aqueous ethanol solution (e.g., 70% ethanol) using methods such as maceration or reflux extraction.

-

Concentration and Defatting: The resulting extract is concentrated under reduced pressure to remove the ethanol. The aqueous concentrate is then partitioned with a nonpolar solvent like petroleum ether to remove lipids.

-

Crude Saponin Fractionation: The aqueous layer containing the crude saponins is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel and Sephadex LH-20, with elution gradients of solvents like chloroform-methanol-water.

-

Fine Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The final structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7]

In Vitro Anti-Cancer Activity Assessment

The cytotoxic effects of this compound against various cancer cell lines are typically evaluated using cell viability assays.

Table 2: IC₅₀ Values of Platycodin D Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 |

Note: Data for Platycodin D is often used as a proxy due to the extensive research on this closely related compound.[3][4]

A standard protocol for determining the IC₅₀ value is as follows:

-

Cell Culture: Cancer cells are cultured in an appropriate medium and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: A cell viability reagent (e.g., MTT, WST-8) is added to each well. The absorbance is then measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Molecular Mechanisms and Signaling Pathways

This compound and related platycodins exert their biological effects by modulating several key signaling pathways. The anti-cancer effects are attributed to the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of angiogenesis and metastasis.[1][2][8]

Anti-Cancer Signaling Pathways

Platycodin D has been shown to target multiple signaling pathways that are frequently deregulated in cancer.[2][8]

Platycodin D has been demonstrated to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.[2][3] It also activates the JNK and p38 MAPK pathways, leading to autophagy.[2] Furthermore, it has been shown to inactivate the JAK2/STAT3 pathway, contributing to the inhibition of proliferation and migration in multiple myeloma cells.[9]

Immunomodulatory Signaling Pathways

This compound has been identified as a potent adjuvant that can enhance both cellular and humoral immune responses.[10][11]

Studies have shown that this compound significantly promotes the production of Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10).[10][11] It also enhances the expression of the transcription factors T-bet (for Th1) and GATA-3 (for Th2).[11] This dual activity leads to an increase in antigen-specific IgG, IgG1, IgG2a, and IgG2b antibody titers, as well as enhanced splenocyte proliferation.[10][11]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and multifaceted biological activities. Its ability to modulate key signaling pathways involved in cancer progression and immune regulation makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound.

References

- 1. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 4. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves [mdpi.com]

- 7. Saponins from roots of Platycodon grandiflorum. Part 2. Isolation and structure of new triterpene glycosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platycodin D inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound improves specific cellular and humoral responses to hepatitis B surface antigen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycodin D2: A Technical Guide on Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Platycodin D2, a significant triterpenoid saponin. It details its primary natural source, quantitative occurrence, and the experimental protocols for its extraction and analysis, designed for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Primary Source

This compound is a naturally occurring saponin isolated almost exclusively from the plant Platycodon grandiflorus (Jacq.) A. DC., commonly known as the Balloon Flower.[1] This perennial flowering plant, belonging to the Campanulaceae family, is native to East Asia and is utilized both as a food item and in traditional medicine.[2]

The primary repository of this compound and other related platycosides is the root of the plant, referred to as Platycodi Radix.[3][4] this compound is one of numerous oleanane-type triterpenoid saponins found in the root, co-occurring with structurally similar compounds such as Platycodin D, Platycodin D3, Platycoside E, and Polygalacin D.[2][3][5] While the roots are the main source, other parts of the plant, such as the leaves, contain higher concentrations of precursor saponins like Platycoside E.[6]

The concentration of this compound can be influenced by several factors, including the geographical origin of the plant, the specific cultivar, and post-harvest processing methods like peeling and drying temperature.[3][7] For instance, saponin concentrations have been observed to be higher in blue-flowered varieties compared to white-flowered ones.[3]

Quantitative Analysis of this compound and Related Saponins

The abundance of this compound and its related compounds in the root of P. grandiflorus has been quantified in several studies. The data varies depending on the extraction method and analytical techniques employed. A summary of representative quantitative data is presented below.

| Saponin | Plant Part | Concentration / Yield | Analytical Method | Source |

| This compound | Root (Water Extract) | 326.03 µg/g | HPLC | [5] |

| Platycodin D | Root (Water Extract) | 381.77 µg/g | HPLC | [5] |

| Platycoside E | Root (Water Extract) | 801.72 µg/g | HPLC | [5] |

| Platycodin D3 | Root (Water Extract) | 270.99 µg/g | HPLC | [5] |

| Polygalacin D | Root (Water Extract) | 337.76 µg/g | HPLC | [5] |

| Platycodin D | Root | 7.16 ± 0.14 mg/g | Mechanochemical-Assisted Extraction | [8] |

| Platycodin D | Root | 4.18 ± 0.11 mg/g | Soxhlet Extraction | [8] |

| Platycodin D | Root | 5.63 mg/g | Optimized Ethanol/Water Extraction | [9] |

Experimental Protocols

The extraction, isolation, and quantification of this compound require specific methodologies to ensure optimal yield and purity.

Extraction Methodologies

Several methods have been developed for the extraction of platycosides from P. grandiflorus roots.

A. Mechanochemical-Assisted Extraction (High-Yield Method) This method has been shown to provide a higher yield of Platycodin D compared to traditional techniques.[8]

-

Sample Preparation: Dry the roots of P. grandiflorus and grind them into a fine powder.

-

Mechanochemical Pretreatment: Combine the root powder with a solid alkali, such as NaOH, at a 5% reagent-to-material mass ratio.

-

Grinding: Process the mixture in a planetary ball mill for 5 minutes.[8]

-

Solvent Extraction: Add deionized water to the pre-treated powder at a material-to-water ratio of 1:30 (g/mL).

-

Extraction: Agitate the mixture at room temperature for 20 minutes.[8]

-

Acidification: Adjust the pH of the resulting solution to 3.5 to precipitate the saponins.[8]

-

Recovery: Centrifuge or filter the solution to collect the crude saponin extract.

B. Enzymatic-Assisted Extraction This method utilizes enzymes to break down cell walls, improving extraction efficiency.

-

Preparation: Dried and crushed P. grandiflorum powder is wetted with water.

-

Enzymolysis: A bio-enzyme reagent (0.5%-2% of the powder weight) is added, and the mixture is processed to allow for enzymatic breakdown.[10]

-

Reflux Extraction: Following enzymolysis, an ethanol-water solution is added, and the mixture is subjected to reflux extraction.[10]

-

Recovery: The extraction solution is filtered, and the process is repeated on the filter residue. The combined filtrates are then concentrated under vacuum.[10]

Isolation and Purification

Following crude extraction, this compound is typically isolated using chromatographic techniques.

-

Initial Cleanup: The crude extract is dissolved in an appropriate solvent.

-

Column Chromatography: The dissolved extract is loaded onto a macroporous resin column.[10]

-

Elution: The column is eluted with a gradient of solvents (e.g., water-ethanol mixtures).

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are combined, concentrated, and may be subjected to further chromatographic steps, such as preparative HPLC, to yield the pure compound.

Analytical Quantification

Accurate quantification of this compound is crucial for quality control and research.

A. High-Performance Liquid Chromatography (HPLC) A standard method for the analysis of this compound.[11]

-

System: A reversed-phase HPLC system.

-

Column: ODS (C18) column (e.g., YMC-Pack ODS-AM, 250 x 4.6 mm).[11]

-

Mobile Phase: Isocratic elution with 30% acetonitrile in water.[11]

-

Detector: Evaporative Light Scattering Detector (ELSD) is commonly used as saponins lack a strong UV chromophore.[7][11]

-

Quantification: Based on a calibration curve generated from a pure this compound standard.

B. Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) This method offers higher sensitivity and specificity, enabling the differentiation of isomers.[12][13]

-

System: UPLC coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (MS/MS) mass spectrometer.[12][14]

-

Ionization: Electrospray Ionization (ESI), often in negative mode, where platycosides are detected as [M+HCOO]⁻ adducts.[12]

-

Isomer Separation: UPLC can separate isomers like this compound and Platycodin D3, which have the same molecular formula but differ in their sugar linkages, resulting in different retention times.[12]

-

Quantification (MS/MS): For high-sensitivity applications, such as pharmacokinetic studies, Multiple Reaction Monitoring (MRM) is used. For Platycodin D, the transition m/z 1223.6 → 469.2 is monitored.[14] A similar targeted approach would be used for this compound.

Visualized Workflows and Relationships

To clarify the experimental and biosynthetic processes, the following diagrams are provided.

Caption: Workflow for the extraction and analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis [frontiersin.org]

- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 6. Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of processing method on platycodin D content in Platycodon grandiflorum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104906165A - Method for extracting platycodin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An HPLC-MS/MS method for the quantitative determination of platycodin D in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Platycodin D2 in Platycodon grandiflorus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodin D2, a prominent oleanane-type triterpenoid saponin from the roots of Platycodon grandiflorus, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthetic pathway, detailing the key enzymatic steps from the central metabolism to the final intricate structure. It includes a summary of quantitative data, detailed experimental protocols for key enzyme characterizations, and visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.

Introduction

Platycodon grandiflorus (Jacq.) A. DC., commonly known as the balloon flower, is a perennial flowering plant whose roots are a staple in traditional East Asian medicine. The primary bioactive constituents of these roots are triterpenoid saponins, with Platycodin D being the most abundant[1]. This compound, a closely related saponin, also contributes to the plant's therapeutic effects[2]. The biosynthesis of these complex natural products involves a multi-step pathway starting from the mevalonic acid (MVA) pathway, followed by the cyclization of 2,3-oxidosqualene, and a series of oxidative and glycosylation modifications catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively[1][3]. This guide elucidates the known and putative steps in the biosynthesis of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the triterpenoid backbone, the oxidative modifications of this backbone, and the subsequent glycosylation events.

Stage 1: Formation of the β-amyrin Backbone

The biosynthesis of all oleanane-type saponins in P. grandiflorus begins with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (β-AS). The precursor, 2,3-oxidosqualene, is synthesized via the mevalonic acid (MVA) pathway[1][3].

References

An In-depth Technical Guide to the Core Mechanism of Action of Platycodin D2 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has emerged as a promising natural compound with potent anti-cancer activities.[1] Its multifaceted mechanism of action targets several key cellular processes that are frequently dysregulated in cancer, leading to the inhibition of tumor growth and progression. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of this compound, with a focus on its role in inducing apoptosis, cell cycle arrest, autophagy, and ferroptosis, as well as its ability to inhibit metastasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-neoplastic effects through a variety of mechanisms, often in a cell-type and concentration-dependent manner. The primary modes of action include the induction of programmed cell death (apoptosis and ferroptosis), inhibition of cell proliferation through cell cycle arrest, and modulation of autophagy.[2][3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[3] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential by altering the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio.[2][4] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptosis.[2][5] Furthermore, this compound has been shown to induce the expression of PUMA (p53 upregulated modulator of apoptosis), a BH3-only protein that plays a critical role in the mitochondrial apoptotic pathway.[6][7]

Extrinsic Pathway: Evidence suggests that this compound can also trigger the extrinsic apoptotic pathway by upregulating the expression of Fas and Fas-ligand (FasL), leading to the activation of caspase-8.[2][8]

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is a key upstream event in this compound-induced apoptosis in some cancer cells, such as prostate cancer.[8][9] The accumulation of ROS can lead to DNA damage and activation of stress-activated signaling pathways that converge on apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably the G2/M and G0/G1 phases.[2][5][10]

G2/M Phase Arrest: In several cancer cell lines, including hepatocellular carcinoma (HepG2) and gallbladder cancer cells, this compound induces arrest at the G2/M transition.[5][10] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, in leukemia cells, Platycodin D has been shown to downregulate the Cdc2/cyclin B1 complex and upregulate Wee1 expression.[11] It can also promote tubulin polymerization, leading to mitotic arrest.[11][12]

G0/G1 Phase Arrest: In other cancer cell types, such as human glioma U251 cells and bladder cancer 5637 cells, this compound causes an accumulation of cells in the G0/G1 phase.[4][13] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[14][15]

Modulation of Autophagy

The role of this compound in autophagy is complex and appears to be context-dependent, with reports indicating both induction and inhibition of this process.

Induction of Autophagy: In some cancer cells, such as hepatocellular carcinoma, this compound triggers autophagy, which can act as a pro-survival mechanism.[16] The combination of this compound with autophagy inhibitors like chloroquine can enhance its anti-cancer efficacy.[16]

Inhibition of Autophagy and Induction of Ferroptosis: In breast cancer cells, this compound has been shown to cause incomplete autophagy or autophagy flux blockage.[17][18] This is linked to mitochondrial damage and the production of mitochondrial ROS (mtROS), which subsequently leads to ferroptosis, a form of iron-dependent programmed cell death.[17][18] In glioblastoma cells, Platycodin D inhibits autophagy by preventing the fusion of autophagosomes and lysosomes.[19]

Inhibition of Metastasis

Platycodin D has demonstrated the ability to suppress the invasion and metastasis of cancer cells.[2] It has been shown to down-regulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[2][13] In gallbladder cancer cells, Platycodin D was found to inhibit migration and invasion.[10] Furthermore, in a model of breast cancer-induced bone destruction, Platycodin D inhibited osteoclastogenesis, a key process in bone metastasis.[20]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often deregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been consistently shown to inhibit the activation of this pathway in various cancer cells, including human glioma U251 cells and hepatoma HepG2 cells.[4][5][21] By downregulating the phosphorylation of Akt, this compound suppresses downstream pro-survival signals, thereby promoting apoptosis and inhibiting proliferation.[5] The inhibition of the PI3K/Akt/mTOR pathway is also implicated in Platycodin D-induced autophagy in non-small cell lung cancer cells.[22]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating a wide range of cellular processes. The effect of this compound on this pathway can vary depending on the cancer type. In colon cancer cells, Platycodin D induces apoptosis through the activation of p38 and JNK, while inhibiting ERK.[23] In non-small cell lung cancer, the JNK1/AP-1 signaling axis is critical for Platycodin D-induced upregulation of PUMA and subsequent apoptosis.[6][7] Conversely, in some contexts, activation of ERK by Platycodin D has been linked to the induction of autophagy.[16]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of Platycodin D and D2 across various cancer cell lines.

Table 1: IC50 Values of Platycodin D/D2 in Various Cancer Cell Lines

| Cancer Type | Cell Line | Platycodin | IC50 Value (µM) | Treatment Duration (h) | Reference |

| Non-Small Cell Lung Cancer | H1299 | D | 7.8 | 48 | [6] |

| Non-Small Cell Lung Cancer | H2030 | D | 9.6 | 48 | [6] |

| Non-Small Cell Lung Cancer | A549 | D | 10.3 | 48 | [6] |

| Breast Cancer | MDA-MB-231 | D | 7.77 ± 1.86 | Not Specified | [24] |

| Gastric Cancer | AGS | D | Not Specified | Not Specified | [2] |

| Prostate Cancer | PC-3 | D | Not Specified | Not Specified | [2] |

| Hepatocellular Carcinoma | HepG2 | D | Not Specified | Not Specified | [2] |

| Glioma | U251 | D | Not Specified | Not Specified | [4] |

Table 2: Apoptosis Induction by Platycodin D/D2 in Cancer Cells

| Cancer Type | Cell Line | Platycodin | Concentration (µM) | Apoptosis Rate (%) | Treatment Duration (h) | Reference |

| Non-Small Cell Lung Cancer | H1299 | D | 15 | ~8-fold increase | 48 | [6][25] |

| Glioma | U251 | D | 16.3 | Significantly increased | 48 | [4][26] |

| Glioma | U251 | D | 40.8 | Significantly increased | 48 | [4][26] |

| Glioma | U251 | D | 81.6 | Significantly increased | 48 | [4][26] |

| Glioma | U251 | D | 163.2 | Significantly increased | 48 | [4][26] |

Table 3: Cell Cycle Arrest Induced by Platycodin D/D2 in Cancer Cells

| Cancer Type | Cell Line | Platycodin | Concentration (µM) | Effect on Cell Cycle | Treatment Duration (h) | Reference |

| Hepatocellular Carcinoma | HepG2 | D | Not Specified | G2/M arrest | Not Specified | [5] |

| Leukemia | U937 | D | Not Specified | Mitotic arrest | 48 | [11] |

| Glioma | U251 | D | 16.3-163.2 | Increased G0/G1 phase | 48 | [4][26] |

| Bladder Cancer | 5637 | D | 20 µg/ml | Increased G0/G1 phase | 48 | [13] |

| Gallbladder Cancer | GBC-SD | D | Not Specified | G2/M arrest | Not Specified | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[8]

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[27]

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the specified duration.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[28]

Cell Cycle Analysis (PI Staining by Flow Cytometry)

Principle: The DNA content of cells in different phases of the cell cycle can be quantified by staining with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[29] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Treat cells with this compound as required.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[30]

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[30]

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[31]

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, etc.) overnight at 4°C.[6][7]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound induced apoptosis signaling pathway.

Caption: this compound induced cell cycle arrest.

Experimental Workflows

Caption: Experimental workflow for apoptosis analysis.

Conclusion

This compound is a promising anti-cancer agent that operates through a complex and interconnected network of molecular mechanisms. Its ability to simultaneously induce apoptosis and cell cycle arrest, modulate autophagy, and inhibit metastasis, all while targeting key oncogenic signaling pathways like PI3K/Akt and MAPK, underscores its potential as a multi-targeted therapeutic. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical investigations are warranted to translate these promising findings into effective cancer therapies.

References

- 1. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 7. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 10. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platycodin D induces mitotic arrest in vitro, leading to endoreduplication, inhibition of proliferation and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fb.cuni.cz [fb.cuni.cz]

- 14. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Platycodin D triggers autophagy through activation of extracellular signal-regulated kinase in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Platycodin D inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Platycodin D Blocks Breast Cancer-Induced Bone Destruction by Inhibiting Osteoclastogenesis and the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of platycodin D on proliferation, apoptosis and PI3K/Akt signal pathway of human glioma U251 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 23. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. oss.jomh.org [oss.jomh.org]

- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 30. cancer.wisc.edu [cancer.wisc.edu]

- 31. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

An In-Depth Technical Guide to the Early Discovery and Isolation of Platycodin D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational discovery and isolation of Platycodin D2, a significant triterpenoid saponin derived from the root of Platycodon grandiflorum. The document details both the historical context of its discovery, modern isolation and analytical techniques, and its interaction with key cellular signaling pathways.

Introduction: The Emergence of Platycosides

The investigation into the chemical constituents of Platycodon grandiflorum (Jie Geng), a plant with a long history in traditional East Asian medicine, led to the discovery of a class of bioactive compounds known as platycosides. These triterpenoid saponins have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The initial focus of research was on the major saponin components, leading to the landmark isolation and structural elucidation of Platycodin D in the mid-1970s. This pioneering work paved the way for the subsequent discovery and characterization of its isomers, including this compound.

This compound, along with its isomer Platycodin D3, shares the same molecular formula as Platycodin D but differs in its glycosidic linkages. Specifically, this compound is characterized by a Glc-(1 → 3)-Glc linkage in its sugar moiety, a subtle structural difference that influences its physicochemical properties and biological activity. This guide will delve into the early methodologies that enabled the separation of these closely related compounds and the modern analytical techniques that provide precise characterization.

Early Discovery and Physicochemical Characterization

While the initial groundbreaking research in 1975 focused on Platycodin D, the subsequent exploration of Platycodon grandiflorum's saponin profile led to the identification of its isomers. The differentiation and isolation of this compound were challenging due to its structural similarity to other platycosides. Early researchers relied on meticulous chromatographic techniques to separate these compounds.

Table 1: Physicochemical and Analytical Data for Platycodin D and its Isomers

| Compound | Molecular Formula | Key Structural Feature | UPLC-QTOF/MS Retention Time (min)[1] |

| Platycodin D | C₅₇H₉₂O₂₈ | - | Not explicitly found in searches |

| This compound | C₆₃H₁₀₂O₃₃ | Glc-(1 → 3)-Glc linkage [1] | 9.23 [1] |

| Platycodin D3 | C₆₃H₁₀₂O₃₃ | Glc-(1 → 6)-Glc linkage[1] | 5.53[1] |

Modern Isolation and Purification Protocols

Current methodologies for the isolation and purification of this compound from Platycodon grandiflorum roots are highly sophisticated, ensuring high purity for research and drug development purposes.

A widely adopted method for extracting a crude saponin fraction from the dried roots of Platycodon grandiflorum involves solvent extraction.

Experimental Protocol: Optimized Solvent Extraction

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorum are pulverized into a fine powder.

-

Extraction: The powdered root material is subjected to extraction with 70% ethanol at 80°C for 3 hours. This process is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned sequentially with n-hexane and n-butanol. The n-butanol fraction, which is rich in saponins, is collected and concentrated.

The crude saponin fraction is further purified using a combination of chromatographic techniques to isolate this compound.

Experimental Protocol: Multi-Step Chromatography

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.

Table 2: Modern Extraction and Purification Yields for Platycodin D

| Extraction Method | Key Parameters | Yield of Platycodin D | Reference |

| Optimized Solvent Extraction | 0% ethanol, 50°C, 11 hours | 5.63 mg/g | [2][3][4] |

| Mechanochemical-Assisted Extraction | Grinding with NaOH, water extraction | 7.16 ± 0.14 mg/g | [5] |

| Superfine Grinding Extraction | Water extraction | 3.26 ± 0.12 mg/g | [5] |

| Soxhlet Extraction | Solvent extraction | 4.18 ± 0.11 mg/g | [5] |

Note: While these yields are for Platycodin D, they provide a relevant benchmark for the extraction of platycosides from the same source material.

Experimental Workflow for Isolation and Identification

The logical flow from raw plant material to pure this compound involves several key stages.

Signaling Pathways Modulated by this compound

Platycodin D and its isomers have been shown to exert their biological effects by modulating key intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways. Understanding these interactions is crucial for drug development.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Platycodin D has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[6][7][8]

The NF-κB signaling pathway plays a pivotal role in inflammation and immune responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Platycodin D has been demonstrated to suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects.[9][10]

Conclusion

The journey from the initial discovery of Platycodin D to the specific isolation and characterization of its isomer, this compound, highlights the advancements in natural product chemistry. While early research laid the critical groundwork for understanding the platycosides, modern analytical techniques have enabled the precise separation and detailed structural elucidation of these closely related compounds. The demonstrated bioactivity of this compound, particularly its influence on crucial signaling pathways, underscores its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, bridging the historical context of discovery with the practicalities of modern isolation and the mechanistic basis of its pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platycodin D-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycodin D2: A Triterpenoid Saponin with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Platycodin D2 (PD2) is a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum, a plant with a long history of use in traditional medicine. As an oleanane-type saponin, PD2 possesses a characteristic structure comprising a triterpenoid aglycone linked to two sugar chains.[1][2][3] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and development of PD2 as a potential therapeutic agent.

Chemical Structure and Properties

This compound is classified as a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological effects.[4] The core structure of PD2 features an oleanane backbone. Specifically, it consists of an aglycone with a single unbranched monosaccharide residue attached at the C-3 position and an unbranched chain of four monosaccharide residues at the C-28 position. A distinguishing feature of PD2 is the absence of an acetyl domain.[1] Saponins like PD2 are amorphous, have high molecular weights, and exhibit surface-active properties due to their lipid-soluble aglycone and water-soluble sugar moieties.[1]

Extraction and Purification

The isolation of this compound from Platycodon grandiflorum roots involves several established methodologies. A common approach begins with solvent extraction, often using ethanol or water.[5] This initial extract then undergoes purification to isolate the saponin fraction. Partitioning between the aqueous extract and a water-immiscible solvent, such as n-butanol, is a widely used preliminary purification step.[1]

For higher purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a popular and effective method for both the analysis and isolation of bioactive natural products like PD2.[1] Advanced techniques such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS) are utilized for detailed characterization of various platycosides.[2]

More innovative and efficient extraction techniques have also been developed. Mechanochemical-assisted extraction, for instance, has been shown to increase the yield of platycodin compounds while reducing extraction time and temperature.[6] Furthermore, statistical methods like response surface methodology (RSM) have been successfully applied to optimize extraction parameters, such as solvent concentration, temperature, and time, to maximize the yield of specific platycosides.[5]

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, with its anti-tumor and immunomodulatory effects being the most extensively studied.

Anti-Tumor Activity

PD2 has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including breast cancer, glioma, and hepatocellular carcinoma (HCC).[7][8][9] Its anti-cancer mechanisms are multifaceted, targeting several key cellular processes.

-

Induction of Autophagy and Ferroptosis: In breast cancer cells, PD2 has been found to cause mitochondrial damage, leading to an increase in mitochondrial reactive oxygen species (mtROS). This, in turn, results in the inhibition of autophagy flux and the induction of ferroptosis, a form of iron-dependent programmed cell death. The interplay between blocked autophagy and ferroptosis synergistically inhibits cancer cell proliferation.[7]

-

Inhibition of Proliferation and Induction of Apoptosis: PD2 can inhibit the proliferation of cancer cells and induce apoptosis. In human glioma U251 cells, this effect is linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[8]

-

Promotion of Cellular Senescence: In hepatocellular carcinoma cells, PD2 has been shown to induce mitophagy through the NIX protein. This process activates the P21/CyclinA2 pathway, ultimately leading to cellular senescence, a state of irreversible cell cycle arrest that serves as a potent anti-tumor mechanism.[9]

The collective anti-cancer strategy of platycodins involves inducing apoptosis and cell cycle arrest, triggering autophagy, and inhibiting angiogenesis, invasion, and metastasis through the modulation of multiple signaling pathways.[4]

Immunomodulatory Effects

This compound has shown considerable promise as a vaccine adjuvant. It effectively stimulates both Th1 and Th2 immune responses, which are crucial for cell-mediated and humoral immunity, respectively.[2][10] Studies in mice have demonstrated that PD2, when co-administered with an antigen like ovalbumin (OVA), significantly enhances the proliferation of splenocytes and boosts the production of OVA-specific antibodies (IgG, IgG1, IgG2a, and IgG2b).[10]

Mechanistically, PD2 promotes the mRNA expression of key cytokines, including IL-2, IFN-gamma (Th1), IL-4, and IL-10 (Th2), as well as the transcription factors T-bet (Th1) and GATA-3 (Th2).[10] An important advantage of PD2 as an adjuvant is its relatively low hemolytic activity compared to other saponin-based adjuvants like Quil A, suggesting a better safety profile.[10]

Anti-Inflammatory and Neuroprotective Effects

Saponins from Platycodon grandiflorum, including PD2, possess anti-inflammatory properties.[1] They have been reported to reduce neuroinflammation, suggesting a potential therapeutic role in neurodegenerative diseases.[11] The anti-inflammatory action is partly mediated by the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway, and the suppression of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.[11]

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound and the related compound, Platycodin D.

Table 1: Hemolytic Activity of this compound

| Compound | Assay Target | HD50 Value (µg/mL) | Reference |

| This compound | 0.5% Rabbit Red Blood Cells | 18.57 ± 1.37 | [10] |

| Quil A | 0.5% Rabbit Red Blood Cells | 5.76 ± 0.23 | [10] |

Table 2: In Vitro Anti-Tumor Activity of Platycodins

| Compound | Cell Line | Assay | Concentration/IC50 | Time (h) | Reference |

| Platycodin D | Human Glioma U251 | Proliferation Inhibition | 16.3, 40.8, 81.6, 163.2 µM | - | [8] |

| Platycodin D | BEL-7402 (HCC) | Cell Proliferation | IC50: 37.70 ± 3.99 µM* | 24 | [3] |

*Note: The original source reports the unit as mol/L, which is likely a typographical error and has been interpreted as µmol/L based on typical IC50 values for such compounds.

Key Signaling Pathways and Mechanisms

The biological effects of this compound are mediated through its interaction with several crucial intracellular signaling pathways.

PD2-Induced Autophagy and Ferroptosis in Breast Cancer

This compound treatment in breast cancer cells leads to mitochondrial damage and a subsequent increase in mitochondrial ROS (mtROS). This oxidative stress has a dual effect: it inhibits the normal flow of the autophagy process and simultaneously triggers ferroptosis. These two pathways are interconnected and mutually reinforcing, leading to a potent inhibition of cancer cell proliferation.[7]

Caption: PD2-induced mtROS promotes both autophagy inhibition and ferroptosis.

PI3K/Akt Pathway Inhibition in Glioma

In human glioma cells, Platycodin D has been shown to exert its anti-proliferative and pro-apoptotic effects by targeting the PI3K/Akt signaling cascade. By inhibiting the activation of this pathway, PD prevents the phosphorylation of Akt, a key downstream effector that promotes cell survival and suppresses apoptosis.[8]

Caption: Platycodin D inhibits the PI3K/Akt survival pathway in glioma cells.

NIX-Mediated Mitophagy and Senescence in HCC

This compound induces senescence in hepatocellular carcinoma (HCC) cells through a specific form of autophagy known as mitophagy. PD2 upregulates the protein NIX, which triggers the removal of damaged mitochondria. This process leads to the activation of the P21/CyclinA2 signaling axis, resulting in cell cycle arrest and senescence.[9]

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Platycodin D2 Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted biological effects of PD2, with a particular focus on its anti-cancer, immunomodulatory, and anti-inflammatory properties. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and illustrating the intricate signaling pathways modulated by this promising natural compound. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, has a long history of use in traditional Asian medicine for treating a variety of ailments, including respiratory and inflammatory conditions.[1] Modern phytochemical investigations have identified triterpenoid saponins as the primary bioactive constituents of its root, with this compound emerging as a compound of significant interest.[1][2] PD2 is noted for being a less hemolytic saponin compared to its close structural analog, Platycodin D, suggesting a potentially favorable safety profile.[2] This guide delves into the core biological activities of this compound, providing a detailed examination of its mechanisms of action and potential therapeutic applications.

Anti-Cancer Activities

This compound has demonstrated notable anti-cancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, modulation of autophagy, and the novel induction of ferroptosis.

Induction of Apoptosis and Regulation of Cell Cycle

This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a form of programmed cell death.[3] This is achieved through the modulation of key regulatory proteins involved in the apoptotic cascade. Specifically, PD2 treatment has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death.[3] Furthermore, PD2 can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3]

Modulation of Autophagy and Induction of Ferroptosis in Breast Cancer

A recent study has elucidated a novel anti-cancer mechanism of this compound in breast cancer cells, involving the induction of incomplete autophagy and ferroptosis.[4] PD2 was found to cause mitochondrial damage, leading to the production of mitochondrial reactive oxygen species (mtROS).[4] This increase in mtROS triggers a blockage in the autophagy flux and initiates ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4] The study revealed that the blockage of autophagy and the induction of ferroptosis are mutually reinforcing processes, ultimately leading to the inhibition of breast cancer cell proliferation.[4]

Quantitative Data: Anti-proliferative Activity of Platycodins

The following table summarizes the available quantitative data on the anti-proliferative effects of Platycodin D and related saponins on various cancer cell lines. It is important to note that much of the specific IC50 data is for Platycodin D, a closely related compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| Platycodin D | U251 | Human Glioma | ~40.8-81.6 | 48 | [1][3] |

| Platycodin D | BEL-7402 | Human Hepatoma | 37.70 ± 3.99 | 24 | [5] |

| Platycodin D | SGC-7901 | Human Gastric Cancer | 18.6 ± 3.9 | Not Specified | [5] |

| Platycodin D | PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [6] |

| Platycodin D | Leukemia Cell Lines | Leukemia | 10-20 | Not Specified |

Immunomodulatory Activities

This compound has demonstrated significant potential as an immunomodulatory agent, particularly as a vaccine adjuvant.[1][2] Adjuvants are substances that enhance the immune response to an antigen, leading to a more robust and sustained immunity.[2]

Adjuvant Effect on Humoral and Cellular Immunity

Studies have shown that this compound can significantly enhance both humoral and cellular immune responses to co-administered antigens, such as the Hepatitis B surface antigen (HBsAg) and ovalbumin (OVA).[1][2]

-

Humoral Immunity: PD2 has been shown to significantly increase the titers of antigen-specific antibodies, including IgG, IgG1, IgG2a, and IgG2b.[1][2] The enhanced production of IgG2a and IgG2b is particularly noteworthy as it indicates a shift towards a Th1-biased immune response, which is crucial for clearing intracellular pathogens.[1]

-

Cellular Immunity: PD2 promotes the proliferation of splenocytes in response to mitogens (Concanavalin A and lipopolysaccharide) and the specific antigen.[1][2] Furthermore, it significantly enhances the production of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10).[1][2] This balanced Th1/Th2 response suggests that PD2 can be a versatile adjuvant for various vaccine formulations.

Quantitative Data: Immunomodulatory Effects of this compound

The following table summarizes the quantitative data on the immunomodulatory effects of this compound.

| Parameter | Antigen | Model | Effect of PD2 | Significance | Citation |

| Splenocyte Proliferation (Con A-induced) | OVA | Mice | Significantly Increased | P<0.05 | [2] |

| Splenocyte Proliferation (LPS-induced) | OVA | Mice | Significantly Increased | P<0.01 | [2] |

| Splenocyte Proliferation (Antigen-specific) | OVA | Mice | Significantly Increased | P<0.001 | [2] |

| Serum IgG Titer | OVA | Mice | Significantly Enhanced | P<0.01 | [2] |

| Serum IgG1 Titer | OVA | Mice | Significantly Enhanced | P<0.01 | [2] |

| Serum IgG2a Titer | OVA | Mice | Significantly Enhanced | P<0.001 | [2] |

| Serum IgG2b Titer | OVA | Mice | Significantly Enhanced | P<0.05 | [2] |

| IL-2 mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |

| IFN-γ mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |

| IL-4 mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |

| IL-10 mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |

| HBsAg-specific IgG Titer | HBsAg | Mice | Markedly Enhanced | P<0.01 | [1] |

| HBsAg-specific IgG1 Titer | HBsAg | Mice | Markedly Enhanced | P<0.01 | [1] |

| HBsAg-specific IgG2a Titer | HBsAg | Mice | Markedly Enhanced | P<0.001 | [1] |

| HBsAg-specific IgG2b Titer | HBsAg | Mice | Markedly Enhanced | P<0.01 | [1] |

| IL-2 Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |

| IFN-γ Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |

| IL-4 Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |

| IL-10 Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Pro-inflammatory Mediators

Platycodin D, a close analog of PD2, has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages. This inhibition is attributed to the suppression of the NF-κB signaling pathway, a key regulator of inflammation.

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Platycodin D has been demonstrated to modulate the phosphorylation of key MAPK proteins, including p38 and JNK, which are involved in the inflammatory response.[5]

Signaling Pathways Modulated by this compound

The biological activities of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.

Apoptosis and Cell Cycle Arrest Signaling

dot

Caption: this compound-induced apoptosis signaling pathways.

Ferroptosis Induction in Breast Cancer

dot

Caption: this compound-induced ferroptosis in breast cancer cells.

Immunomodulatory Adjuvant Effect

dot

References

- 1. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. Platycodin D induces apoptosis and decreases telomerase activity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycodin D2 in Traditional Chinese Medicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodin D2 (PD2), a prominent triterpenoid saponin derived from the root of Platycodon grandiflorum (Jiegeng), is a cornerstone of traditional Chinese medicine (TCM).[1][2][3] For centuries, this herb has been prescribed for respiratory ailments such as cough, phlegm, and sore throat.[1][4] Modern pharmacological research has not only validated these traditional uses but also unveiled a broader spectrum of therapeutic activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][5][6] This technical guide provides an in-depth analysis of this compound's pharmacological properties, underlying molecular mechanisms, and relevant experimental protocols to support further research and drug development.

Pharmacological Properties and Traditional Use

Platycodon grandiflorum, known as Jiegeng in Chinese, has a long-standing history in TCM for treating conditions of the lung, such as abscesses and inflammation.[2][5][6] Its efficacy is largely attributed to its rich content of triterpenoid saponins, with this compound being a key bioactive constituent.[3][7] Traditionally used as an expectorant and for treating respiratory disorders, modern science has expanded its potential applications to oncology, inflammatory diseases, and beyond.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of Platycodin D and its derivatives from various studies.

Table 1: In Vitro Cytotoxicity of Platycodin D

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µM | 24 h | [5] |

| MDA-MB-231 | Breast Cancer | 7.77 ± 1.86 µM | Not Specified | [8] |

Table 2: In Vivo Antitumor Efficacy of Platycodin D

| Cancer Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| H520 Lung Cancer Xenograft | 50, 100, 200 mg/kg/day | Oral | 35 days | Dose-dependent decrease in tumor volume and weight | [9] |

Table 3: Hemolytic Activity of this compound

| Compound | HD50 Value (µg/ml) | Target Cells | Reference |

| This compound | 18.57 ± 1.37 | 0.5% Rabbit Red Blood Cells | [10] |

| Quil A (Control) | 5.76 ± 0.23 | 0.5% Rabbit Red Blood Cells | [10] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating multiple critical signaling pathways.

Anti-inflammatory Mechanisms

This compound demonstrates significant anti-inflammatory activity by targeting key inflammatory pathways. It has been shown to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response, in various cell types.[1][11] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13] Furthermore, this compound can activate the LXRα–ABCA1 signaling pathway, which disrupts the formation of lipid rafts and prevents the translocation of TLR4, a key receptor in the lipopolysaccharide (LPS)-induced inflammatory response.[5][11][13]

Figure 1: this compound's anti-inflammatory signaling pathway.

Anticancer Mechanisms

The anticancer activity of this compound is multifaceted, involving the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation and metastasis.[1][2] It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival, in several cancer cell lines.[1][14] Concurrently, this compound can activate the pro-apoptotic JNK and p38 MAPK pathways.[1][5] This dual action on key signaling cascades leads to programmed cell death in cancer cells. Furthermore, this compound has been found to induce ferroptosis, a form of iron-dependent cell death, by promoting the production of mitochondrial reactive oxygen species (mtROS).[7]

Figure 2: this compound's multi-faceted anticancer mechanisms.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in this compound research.

Extraction and Isolation of this compound

-

Objective: To extract and purify this compound from the roots of Platycodon grandiflorum.

-

Protocol:

-

Extraction: The dried roots of Platycodon grandiflorum are powdered and extracted with a solvent. An optimized method utilizes 0% ethanol (water) at 50°C for 11 hours to obtain a Platycodin D-rich extract.[15][16][17]

-

Chromatography: The crude extract is subjected to column chromatography for separation. A C18 reversed-phase column is commonly used.

-

Elution: A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient can be programmed as follows: 0 min, 10% B; 1–6 min, 15% B; 7–20 min, 15% B; 21–30 min, 25% B; 31–35 min, 100% B, at a flow rate of 0.4 mL/min.[15]

-

Identification and Quantification: The fractions containing this compound are identified and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[18]

-

Figure 3: Workflow for the extraction and purification of this compound.

Cell Viability Assay (CCK-8 or MTT)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Reagent Addition: Add CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8][19]

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.

-

Protocol:

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]

-

Conclusion and Future Directions

This compound, a key active compound from a staple of traditional Chinese medicine, presents a compelling case for modern drug development. Its well-documented anti-inflammatory and anticancer properties, mediated through the modulation of critical cellular signaling pathways, underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and explore its clinical applications. Future research should focus on optimizing its bioavailability, conducting preclinical and clinical trials to establish its safety and efficacy in human subjects, and exploring its synergistic effects with other therapeutic agents. The journey of this compound from a traditional remedy to a potential modern pharmaceutical is a testament to the value of integrating traditional knowledge with contemporary scientific investigation.

References

- 1. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]

- 12. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]